molecular formula C10H8ClNO B6597541 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one CAS No. 24188-75-8

7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one

Cat. No. B6597541
Key on ui cas rn: 24188-75-8
M. Wt: 193.63 g/mol
InChI Key: CHXAYUSRURSBER-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

3-(4-Chlorophenyl)-2-methyl-acryloyl azide (11.0 g, 50 mmol) is dissolved in 80 mL of diphenyl ether. The solution is added dropwise to a solution of tributyl amine (11.8 mL, 50 mmol) in 170 mL of diphenyl ether at 210° C. After 4 hours., the solution is cooled 50° C. and diluted with 1.5 L of hexanes. The resulting solid is collected by filtration giving the title compound as a white solid (7.2 g, 37 mmol). 1H NMR (d6-DMSO, 300 MHz) δ11.4 (bs, 1H), 8.02 (s, 1H), 7.67 (d, 1H), 7.55 (d, 1H), 6.34 (s, 1H), 2.18 (s, 3H).
Name
3-(4-Chlorophenyl)-2-methyl-acryloyl azide
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[C:9]([CH3:15])C(N=[N+]=[N-])=O)=[CH:4][CH:3]=1.C([N:20]([CH2:25]CCC)CCCC)CCC.C1([O:35]C2C=CC=CC=2)C=CC=CC=1>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:8]=[C:9]([CH3:15])[NH:20][C:25]2=[O:35])=[CH:6][CH:7]=1

Inputs

Step One
Name
3-(4-Chlorophenyl)-2-methyl-acryloyl azide
Quantity
11 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=C(C(=O)N=[N+]=[N-])C
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
11.8 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
170 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
hexanes
Quantity
1.5 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid is collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C2C=C(NC(C2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37 mmol
AMOUNT: MASS 7.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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